molecular formula C3H6Br2O B13443533 2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol

Cat. No.: B13443533
M. Wt: 222.92 g/mol
InChI Key: QWVCIORZLNBIIC-UXXIZXEISA-N
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Description

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a deuterated analog of 2,3-dibromo-1-propanol, where the hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol can be synthesized through the bromination of deuterated propanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of 2,3-dibromo-1-propanol, and by extension its deuterated analog, involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-dibromo-1-propan-1,1,2,3,3-d5-ol involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of deuterium atoms can influence reaction kinetics and pathways, providing insights into isotope effects and reaction dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions. The deuterium atoms provide distinct signals in NMR spectroscopy, aiding in the detailed analysis of reaction mechanisms .

Biological Activity

2,3-Dibromo-1-propan-1,1,2,3,3-d5-ol is a halogenated alcohol that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This compound is characterized by the presence of two bromine atoms and a deuterated structure. Its molecular weight is approximately 217.9 g/mol, and it appears as a clear to slightly yellow viscous liquid that is soluble in water and various organic solvents.

  • Molecular Formula : C3_{3}H5_{5}Br2_{2}D5_{5}O
  • Molecular Weight : 217.9 g/mol
  • Melting Point : ~9 °C
  • Boiling Point : 95-97 °C at 10 mmHg
  • Solubility : Soluble in water, acetone, and ether

Mutagenicity and Carcinogenicity

Research indicates that this compound exhibits significant mutagenic effects. Studies have shown that it can induce chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells. Notably:

  • In Vitro Studies : The compound was found to be genotoxic in bacterial and mammalian test systems including Salmonella typhimurium and Escherichia coli . It caused sex-linked recessive lethal mutations and reciprocal translocations in Drosophila melanogaster.
  • In Vivo Studies : Animal studies have demonstrated that dermal exposure to this compound led to tumors at various tissue sites in rats and mice. Tumors included basal-cell tumors and adenocarcinomas in the mammary glands of female rats .

The National Toxicology Program (NTP) classifies it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies .

The mechanisms through which this compound induces genetic damage involve interaction with cellular DNA. It is believed that the compound can form adducts with DNA bases leading to mutations through various pathways .

Case Study 1: Chromosomal Damage in Mammalian Cells

A study conducted on mouse lymphoma cells demonstrated that exposure to this compound resulted in significant chromosomal damage. The frequency of chromosomal aberrations was markedly higher compared to control groups.

Case Study 2: Drosophila Mutagenesis

In experiments involving Drosophila melanogaster, the compound induced sex-linked recessive lethal mutations at a notable rate. This study highlighted the potential for genetic damage across generations due to exposure to this compound.

Summary of Findings

Study TypeOrganismKey Findings
In VitroMammalian cellsInduced chromosomal aberrations
In VivoRats and miceTumor formation at multiple tissue sites
Genetic TestingDrosophila melanogasterInduced sex-linked recessive lethal mutations

Properties

Molecular Formula

C3H6Br2O

Molecular Weight

222.92 g/mol

IUPAC Name

2,3-dibromo-1,1,2,3,3-pentadeuteriopropan-1-ol

InChI

InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2/i1D2,2D2,3D

InChI Key

QWVCIORZLNBIIC-UXXIZXEISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)O

Canonical SMILES

C(C(CBr)Br)O

Origin of Product

United States

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